molecular formula C13H25N5O5 B048785 Aladapcin CAS No. 114540-27-1

Aladapcin

Cat. No. B048785
M. Wt: 331.37 g/mol
InChI Key: JPUODCQOVNYKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aladapcin, also known as 1,2-dihydro-2-oxoquinoline-4-carboxylic acid, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. Aladapcin is a heterocyclic compound that contains a quinoline ring structure and a carboxylic acid group.

Scientific Research Applications

Enzyme-Sensitive Nuclear-Targeted Drug Delivery System

In the realm of tumor treatment, Aladapcin has been mentioned in the context of a novel polymeric micelle used as an enzyme-sensitive nuclear-targeted dual-functional drug delivery vehicle. This system is designed to enhance the delivery and antitumor efficacy of 9-Nitro-20(S)-camptothecin (9-NC). The study elaborates on the creation of a drug delivery system that uses HA for active tumor targeting and the ALAL peptide for lysosomal escape and nuclear targeting of tumor cells. This innovative approach promises enhanced delivery and antitumor efficacy (Sun et al., 2020).

Application in Metabolic Disorders

Aladapcin, as α-lipoic acid (ALA), has shown promising results in attenuating insulin resistance and improving glucose metabolism in high-fat diet-fed mice. The study detailed how ALA positively influences various metabolic parameters, hinting at its potential in managing conditions such as non-alcoholic fatty liver disease (NAFLD) and maintaining glucose homeostasis (Yang et al., 2014).

properties

CAS RN

114540-27-1

Product Name

Aladapcin

Molecular Formula

C13H25N5O5

Molecular Weight

331.37 g/mol

IUPAC Name

2-[2-[(2,6,7-triamino-7-oxoheptanoyl)amino]propanoylamino]propanoic acid

InChI

InChI=1S/C13H25N5O5/c1-6(11(20)18-7(2)13(22)23)17-12(21)9(15)5-3-4-8(14)10(16)19/h6-9H,3-5,14-15H2,1-2H3,(H2,16,19)(H,17,21)(H,18,20)(H,22,23)

InChI Key

JPUODCQOVNYKMH-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N

synonyms

aladapcin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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